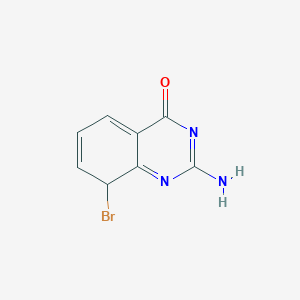

2-amino-8-bromo-8H-quinazolin-4-one

Description

Historical Context and Significance of the Quinazolinone Chemical Class in Medicinal Chemistry

The journey of quinazoline (B50416) derivatives in science began in 1869 when Griess first synthesized a related compound. nih.gov However, it was the synthesis of the quinazoline nucleus by Gabriel in 1903 that truly opened the door to exploring this chemical family. nih.gov The quinazolinone core, a fusion of benzene (B151609) and pyrimidine (B1678525) rings, has since proven to be a "privileged structure" in drug discovery. omicsonline.orgnih.gov This is due to its remarkable versatility and the wide array of pharmacological activities its derivatives have exhibited.

Historically, the first notable quinazolinone-based drug was Methaqualone, introduced in 1951 for its sedative-hypnotic effects. omicsonline.org This marked the beginning of extensive research into the therapeutic potential of this chemical class. Over the decades, scientists have synthesized a vast number of quinazolinone derivatives and evaluated them for various biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive properties. nih.govomicsonline.orgijpsjournal.com The stability of the quinazolinone nucleus allows for diverse chemical modifications, enabling the fine-tuning of its biological effects. omicsonline.orgnih.gov

Structural Elucidation and Nomenclature of 2-amino-8-bromo-8H-quinazolin-4-one within the Quinazolinone Scaffold

The chemical structure of this compound is defined by a quinazolinone core with specific substitutions that are crucial to its properties. The core itself is a bicyclic system where a benzene ring is fused to a pyrimidine ring. The "-one" suffix in "quinazolinone" indicates the presence of a carbonyl group (C=O) on the pyrimidine ring, specifically at position 4.

The nomenclature "this compound" precisely describes its structure:

Quinazolin-4-one : This is the base structure.

2-amino : An amino group (-NH2) is attached to the second position of the quinazolinone ring.

8-bromo : A bromine atom (-Br) is substituted at the eighth position on the benzene ring portion of the scaffold.

8H : This denotes the position of the hydrogen atom on the nitrogen at position 8.

The presence and position of these substituents are key. For instance, structure-activity relationship (SAR) studies have frequently shown that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring can significantly influence the compound's biological activity. omicsonline.orgnih.govnih.gov The inclusion of a halogen, such as bromine, at position 8 is often explored to enhance potency. nih.gov

Current State of Academic Research on Substituted Quinazolinone Derivatives

Contemporary research on substituted quinazolinone derivatives is vibrant and multifaceted, exploring their potential in various therapeutic areas. Scientists are actively designing and synthesizing novel derivatives with the aim of developing more effective and selective therapeutic agents.

Recent studies have highlighted the promise of quinazolinone derivatives as:

Anticancer Agents : Many new quinazolinone derivatives have been synthesized and tested against various cancer cell lines, including breast, liver, and colon cancer. ujpronline.commdpi.com Some compounds have shown potent anti-proliferative activity. rsc.org

Antimicrobial Agents : The rise of antibiotic resistance has spurred the search for new antimicrobial compounds. researchgate.net Quinazolinone derivatives have demonstrated significant activity against a range of bacteria and fungi. ujpronline.commdpi.com

Anti-inflammatory Agents : Researchers have synthesized and evaluated quinazolinone derivatives for their anti-inflammatory properties, with some showing promising results compared to standard drugs. mdpi.com

Dual Inhibitors : A recent area of interest is the development of multi-target drugs. For example, quinazolinone-based compounds have been designed as dual inhibitors of enzymes like PI3K and HDAC, which could offer improved therapeutic benefits in cancer treatment. nih.gov

The synthesis of these derivatives often employs modern techniques such as microwave-assisted synthesis, ultrasound irradiation, and metal-catalyzed reactions to improve efficiency and yield. ujpronline.comresearchgate.net

Rationale for Investigating this compound as a Research Target

The specific structural features of this compound provide a strong rationale for its investigation. The presence of an amino group at the 2-position and a bromine atom at the 8-position are known to be important for biological activity.

Structure-activity relationship studies have indicated that:

Substituents at position 2, particularly amino groups, can be crucial for antimicrobial and other biological activities. nih.gov

Halogenation at positions 6 and 8 of the quinazolinone ring can enhance antimicrobial efficacy. nih.gov

Therefore, the combination of these two features in a single molecule makes this compound a compelling candidate for further research. The investigation of this compound could lead to the discovery of new therapeutic agents with improved potency and selectivity.

Scope and Objectives of Research on this compound

The primary objective of research on this compound is to thoroughly characterize its chemical and biological properties. This includes:

Synthesis and Optimization : Developing efficient and scalable synthetic routes for the compound and its analogues.

Structural Analysis : Confirming the molecular structure using various spectroscopic and analytical techniques.

Biological Screening : Evaluating the compound's activity across a range of biological assays to identify its potential therapeutic applications. This could include screening for anticancer, antimicrobial, and anti-inflammatory activities.

Structure-Activity Relationship (SAR) Studies : Synthesizing and testing a series of related compounds to understand how different structural modifications affect biological activity. This knowledge is crucial for designing more potent and selective molecules.

Mechanism of Action Studies : Investigating how the compound exerts its biological effects at the molecular level.

The ultimate goal of this research is to determine the potential of this compound as a lead compound for the development of new drugs.

Interactive Data Tables

Table 1: Key Research Findings on Substituted Quinazolinones

| Research Area | Key Findings | References |

| Anticancer Activity | Novel quinazolinone-oxadiazole hybrids showed potent anti-cancer activity against HeLa cell lines. | rsc.org |

| 2,3,6-trisubstituted-4(3H)-quinazolinones demonstrated in vitro anticancer activity against various cancer cell lines. | nih.gov | |

| Quinazolinone-based hydroxamic acids were developed as potent dual PI3K/HDAC inhibitors with antiproliferative activity. | nih.gov | |

| Antimicrobial Activity | Quinazolinone derivatives exhibited broad-spectrum antibacterial activity. | ujpronline.com |

| The presence of a halogen at position 6 or 8 can enhance antimicrobial activity. | nih.gov | |

| N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide showed strong antifungal activity. | mdpi.com | |

| Anti-inflammatory Activity | Substituted pyrrolo-quinazoline derivatives were found to be potent anti-inflammatory agents. | mdpi.com |

| Synthesis Methods | Modern synthetic techniques include microwave-assisted synthesis, ultrasound irradiation, and metal-catalyzed reactions. | ujpronline.comresearchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrN3O |

|---|---|

Molecular Weight |

240.06 g/mol |

IUPAC Name |

2-amino-8-bromo-8H-quinazolin-4-one |

InChI |

InChI=1S/C8H6BrN3O/c9-5-3-1-2-4-6(5)11-8(10)12-7(4)13/h1-3,5H,(H2,10,12,13) |

InChI Key |

VVEFXDQWPKPXTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(C2=NC(=NC(=O)C2=C1)N)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 2 Amino 8 Bromo 8h Quinazolin 4 One

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Based on the structure of 2-amino-8-bromo-8H-quinazolin-4-one, the following absorption bands would be anticipated:

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibration Type |

| Amine (N-H) | 3400 - 3250 | Symmetric & Asymmetric Stretching |

| Amide (N-H) | 3350 - 3180 | Stretching |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Amide C=O (Quinazolinone) | ~1700 - 1670 | Stretching |

| Aromatic C=C | ~1600, ~1475 | Stretching |

| Imine/Nitrile (C=N) | ~1615 | Stretching |

| C-N | ~1350 - 1250 | Stretching |

| C-Br | 680 - 515 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of an organic compound by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

Specific ¹H NMR spectral data for this compound has not been identified in the available literature. However, analysis of closely related compounds, such as 3-amino-2-methyl-6,8-dibromo-quinazolin-4-one, reveals signals for the aromatic protons on the quinazolinone ring and exchangeable amine protons. ijstr.org For the target compound, one would expect to see distinct signals for the three non-equivalent aromatic protons on the benzene (B151609) ring, as well as signals for the protons of the amino (-NH₂) and amide (-NH-) groups. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electronic effects of the bromine atom, the carbonyl group, and the fused pyrimidine (B1678525) ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Experimentally determined ¹³C NMR data for this compound is not available in the surveyed scientific literature. Analysis of similar structures, like 3-amino-2-methyl-6,8-dibromo-quinazolin-4-one, shows characteristic signals for the carbonyl carbon, aromatic carbons, and the methyl carbon. ijstr.org For this compound, eight distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the eight carbon atoms in the quinazolinone core. The carbonyl carbon (C4) would appear significantly downfield (typically >160 ppm), while the carbon bearing the bromine atom (C8) would be influenced by the halogen's electronegativity and heavy atom effect.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

While the full mass spectrum and detailed fragmentation pathways for this compound are not published, the molecular formula C₈H₆BrN₃O yields a molecular weight of approximately 240.06 g/mol . nih.gov A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule and is characteristic of conjugated systems. Studies on various quinazoline (B50416) derivatives show that they typically exhibit two or three main absorption bands. nih.govresearchgate.net The absorption bands in the 220-285 nm range are generally assigned to π-π* transitions, while bands appearing at longer wavelengths (285-320 nm or higher) are often attributed to n-π* transitions, which can involve the carbonyl group and nitrogen heteroatoms. nih.gov The specific absorption maxima (λₘₐₓ) for this compound have not been reported.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a crucial analytical technique used to determine the mass fractions of the constituent elements within a pure substance. This method provides empirical validation of a compound's stoichiometry, ensuring that the synthesized molecule corresponds to its proposed chemical formula. For this compound, the theoretical elemental composition is calculated based on its molecular formula, C₈H₆BrN₃O, and the atomic weights of its constituent atoms (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Bromine: 79.90 g/mol , Nitrogen: 14.01 g/mol , Oxygen: 16.00 g/mol ).

The analysis is typically performed via combustion analysis, where the compound is burned in a controlled environment, and the resulting combustion products (such as carbon dioxide, water, and nitrogen oxides) are quantitatively measured. The amount of each element is then calculated and expressed as a weight percentage of the total sample mass. A close correlation between the experimentally determined percentages and the calculated theoretical values serves as a strong indicator of the sample's purity and confirms its elemental formula.

While specific experimental data for this compound is not publicly available in the surveyed literature, the expected theoretical values are presented below. In a research setting, these values would be compared against the results obtained from an elemental analyzer.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | % Composition |

| Carbon | C | 12.01 | 39.99% |

| Hydrogen | H | 1.008 | 2.52% |

| Bromine | Br | 79.90 | 33.28% |

| Nitrogen | N | 14.01 | 17.50% |

| Oxygen | O | 16.00 | 6.66% |

X-ray Crystallography for Definitive Solid-State Structural Resolution

For a compound like this compound, a single crystal suitable for X-ray diffraction would be grown, typically by slow evaporation of a solvent from a saturated solution. The crystallographic analysis would provide definitive proof of the connectivity of the atoms, the tautomeric form of the quinazolinone ring, and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

A search of the Cambridge Structural Database (CSD) for the crystal structure of this compound (CAS No. 1258630-85-1) did not yield any public depositions. However, based on crystallographic studies of analogous quinazolinone derivatives, a typical data table from such an analysis would include the parameters listed below. This information is fundamental for understanding the compound's solid-state properties and for computational modeling studies.

Table 2: Representative Crystallographic Data Parameters for a Quinazolinone Derivative

| Parameter | Description | Example Value (for an analogous compound) |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a (Å) | Unit cell dimension along the x-axis. | 8.5 |

| b (Å) | Unit cell dimension along the y-axis. | 12.2 |

| c (Å) | Unit cell dimension along the z-axis. | 10.1 |

| α (°) | Unit cell angle between b and c axes. | 90 |

| β (°) | Unit cell angle between a and c axes. | 105.3 |

| γ (°) | Unit cell angle between a and b axes. | 90 |

| Volume (ų) | The volume of the unit cell. | 1020 |

| Z | The number of molecules per unit cell. | 4 |

| R-factor (%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 4.5 |

Structure Activity Relationship Sar Studies of Quinazolinone Derivatives Relevant to 2 Amino 8 Bromo 8h Quinazolin 4 One

Influence of Substituent Positions on Pharmacological Activities

The strategic placement of different functional groups on the quinazolinone scaffold can dramatically alter the efficacy and selectivity of these molecules. Key positions that have been extensively studied include the 2, 3, 4, 6, and 8-positions. nih.govnih.gov

The substituent at the 2-position of the quinazolinone ring plays a pivotal role in determining the compound's biological activity. nih.gov Research has shown that the presence of groups like methyl, amine, or thiol at this position is often essential for antimicrobial activities. nih.gov For instance, the introduction of polar amides at the 2-position of a tricyclic system has led to the discovery of nanomolar inhibitors. nih.gov

In the context of anticancer activity, the nature of the substituent at the 2-position can influence potency. For example, in a series of tetrahydroquinoline compounds, the absence of a bulky group at the 2-position resulted in a significant loss of potency for receptor tyrosine kinases (RTKs). nih.gov Specifically, a 2-H substituted compound showed a 7-10 fold decrease in potency compared to its 2-CH3 and 2-Cl substituted counterparts. nih.gov Furthermore, for antiproliferative activity, the potency followed the trend: 2-Cl > 2-CH3 > 2-H, suggesting that small hydrophobic groups at the 2-position can enhance cellular permeability. nih.gov The introduction of an indole (B1671886) and a fluorinated aromatic ring at the 2- and 3-positions, respectively, has also been explored for antibacterial activity. nih.gov

Halogenation, particularly at the 6 and 8-positions of the quinazolinone ring, has been shown to significantly improve antimicrobial activity. nih.gov The introduction of a bromine atom at the 6-position has been a strategy in the synthesis of 2,3,6-trisubstituted quinazolin-4-ones with potential anticancer activity. researchgate.net

While direct SAR data for an 8-bromo substituent specifically on 2-amino-8H-quinazolin-4-one is limited in the provided results, the general principle of halogenation at this position points towards an enhancement of biological effects. nih.gov For instance, the substitution of the main aromatic ring of quinazolinone with iodine at both the 6 and 8 positions has been reported to markedly improve antibacterial activity. nih.gov In a different heterocyclic system, the quinoline (B57606) scaffold, an unsubstituted phenolic group at position 8 was found to be crucial for biological activity. mdpi.com This highlights the sensitivity of pharmacological activity to substitutions at the 8-position.

The 3-position of the quinazolinone ring is another critical site for modification that influences pharmacological activity. The presence of a substituted aromatic ring at this position is considered essential for antimicrobial activities. nih.gov In a study on 2,3,6-trisubstituted quinazolin-4-ones, various substituted benzalamino groups were introduced at the 3-position to evaluate their anticancer potential. researchgate.net

Furthermore, in the development of antimalarial agents, the 3-position has been a key point of modification. For example, in a series of quinazoline-based dihydrofolate reductase inhibitors, a benzyl (B1604629) group was fixed at the 3-position. nih.gov The nature of the substituent at the N3 position is also considered important for anticonvulsant activity, with suggestions that it should be attached to different heterocyclic rings for better chemotherapeutic effects. researchgate.net

The 6-position is also a key site for substitution. The presence of a halogen atom at this position can improve antimicrobial activity. nih.gov In a study of phenyl quinazolinone derivatives, a single substitution at the sixth position was found to be beneficial for increased antitumor activities. researchgate.net Furthermore, in the design of dihydrofolate reductase inhibitors, placing an amino (NH2) or nitro (NO2) group at the 6-position had a significant impact on their inhibitory activity. nih.gov

The following table summarizes the influence of substituents at various positions on the pharmacological activities of quinazolinone derivatives based on the conducted research.

| Position | Type of Substituent | Observed Pharmacological Impact | Reference |

| 2 | Amino, Methyl, Thiol | Essential for antimicrobial activity. nih.gov | nih.gov |

| 2 | Small Hydrophobic Groups (e.g., Cl, CH3) | Improved antiproliferative activity and cellular permeability. nih.gov | nih.gov |

| 8 | Halogen (e.g., Iodine) | Significantly improved antibacterial activity. nih.gov | nih.gov |

| 3 | Substituted Aromatic Ring | Essential for antimicrobial activities. nih.gov | nih.gov |

| 4 | Amine or Substituted Amine | Can improve antimicrobial activities. nih.gov | nih.gov |

| 6 | Halogen | Can improve antimicrobial activities. nih.gov | nih.gov |

| 6 | Single Substitution | Beneficial for increased antitumor activities. researchgate.net | researchgate.net |

Correlation between Molecular Conformation and Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its conformation, is intrinsically linked to its biological activity. The specific shape of a quinazolinone derivative determines how it interacts with its biological target, such as a receptor or an enzyme.

Molecular docking studies, a key component of 3D-QSAR modeling, help to elucidate the mode of interaction between quinazolinone analogs and their target receptors. nih.govunar.ac.id These studies can reveal crucial binding interactions, such as hydrogen bonds and hydrophobic interactions, that are necessary for biological activity. For instance, in the development of EGFR inhibitors, molecular docking was used to understand how designed compounds interact with the target receptor. researchgate.net

The conformation of the molecule can influence its ability to fit into the binding site of a target protein. Any changes in the molecular structure, such as the addition of a bulky substituent or the alteration of a bond angle, can lead to a different conformation and, consequently, a change in biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinazolinone Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful tools in drug design. nih.govunar.ac.id

These models correlate the bioactivity of compounds with their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov For example, robust 3D-QSAR models have been developed for quinazolin-4(3H)-one analogs as EGFR inhibitors. nih.govunar.ac.idresearchgate.net These models have shown good statistical parameters, indicating their predictive power. researchgate.net

The process of 3D-QSAR modeling involves several key steps:

Data Set Collection and Energy Minimization : A series of quinazolin-4(3H)-one derivatives with known biological activities are collected. unar.ac.id The 3D structures of these molecules are then generated and their energies are minimized. unar.ac.id

Ligand Alignment : This is a crucial step where the molecules are aligned based on a common scaffold, such as the quinazolin-4-one core. unar.ac.id

Model Generation and Validation : CoMFA and CoMSIA models are generated and validated internally and externally to ensure their robustness and predictive ability. nih.govresearchgate.net

The insights gained from QSAR models can guide the design of new, more potent analogs by predicting their biological activity before they are synthesized. nih.govrsc.org For instance, based on CoMSIA model contour maps, novel compounds with potentially better EGFR inhibitory activities have been designed. unar.ac.id

The table below presents a summary of statistical parameters from a 3D-QSAR study on quinazolin-4(3H)-one analogs as EGFR inhibitors.

| Model | R² (Correlation Coefficient) | Q² (Cross-validated Correlation Coefficient) | R² pred (Predictive Correlation Coefficient) | Reference |

| CoMFA | 0.855 | 0.570 | 0.657 | researchgate.net |

| CoMSIA | 0.895 | 0.599 | 0.681 | researchgate.net |

Computational Chemistry and Molecular Modeling of 2 Amino 8 Bromo 8h Quinazolin 4 One and Its Interactions

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

While specific docking studies for 2-amino-8-bromo-8H-quinazolin-4-one are not prominently documented, the broader class of quinazolinone derivatives has been extensively studied against various biological targets. For instance, derivatives of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one have been docked into the active site of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govresearchgate.net These studies revealed that the quinazolinone core serves as a crucial scaffold for interaction within the ATP-binding site of the kinase.

The binding energy of these analogs, a measure of binding affinity, has been calculated to be significant. For example, certain 6-bromo-quinazoline derivatives have shown calculated binding energies of -6.7 kcal/mol against EGFR. nih.govresearchgate.net It is plausible that this compound would also exhibit favorable binding energies when docked against relevant biological targets. The 2-amino group can act as a hydrogen bond donor, and the quinazolinone carbonyl is a hydrogen bond acceptor, both of which are critical for anchoring the molecule within a protein's active site. The bromine atom at the 8-position can participate in halogen bonding and hydrophobic interactions, further stabilizing the ligand-protein complex.

In other studies, quinazolinone Schiff base derivatives have been docked against the DNA gyrase enzyme, with some compounds exhibiting docking scores as high as -8.58 kcal/mol. nih.gov This suggests that the quinazolinone scaffold is versatile and can be adapted to fit into the binding sites of various enzymes.

| Derivative Class | Target Protein | Predicted Binding Energy/Score | Key Interaction Types |

| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | EGFR | -6.7 kcal/mol | Hydrogen bonding, π-sulfur interactions |

| Quinazolinone Schiff Bases | DNA Gyrase | -5.96 to -8.58 kcal/mol | Hydrogen bonding |

Molecular docking studies on quinazolinone analogs have successfully identified key amino acid residues that are critical for their binding. In the case of EGFR, interactions with residues such as Cys773 and Met769 have been observed for 6-bromo-quinazoline derivatives. researchgate.net The quinazolinone core often forms hydrogen bonds with the hinge region of the kinase domain, a common binding motif for kinase inhibitors.

For other targets like DNA gyrase, residues such as Asp73, Asn46, and Arg136 are important for hydrogen bonding with quinazolinone-based inhibitors. nih.gov The 2-amino group of this compound would likely form crucial hydrogen bonds with backbone or side-chain atoms of the target protein, such as aspartate or asparagine residues. The bromine at the 8-position could potentially interact with hydrophobic pockets or form halogen bonds with electron-donating atoms in the binding site.

| Target Protein | Key Interacting Residues for Quinazolinone Analogs |

| EGFR | Cys773, Met769, Leu820, Leu694 |

| DNA Gyrase | Asp73, Asn46, Arg136 |

| MMP-13 | Ala238, Thr245, Thr247, Met253 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing insights into its reactivity, stability, and spectroscopic characteristics.

For a 6-bromo-quinazoline derivative, DFT calculations at the B3LYP/6–31+G(d,p) level of theory have been used to determine the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.

In the case of the 6-bromo-quinazoline analog, the HOMO was found to be located on the bromobenzene (B47551) and quinazolinone rings, as well as the sulfur atom, while the LUMO was distributed across the entire molecule. nih.gov For this compound, the 2-amino group, being an electron-donating group, would be expected to influence the energy and localization of the HOMO. The bromine atom, being an electron-withdrawing group, would also impact the electronic distribution. These calculations are vital for understanding the molecule's reactivity in chemical reactions and its potential to interact with biological macromolecules through electronic interactions. Computational predictions can also help determine the regioselectivity of further chemical modifications. For instance, DFT can model transition states to predict which positions on the quinazoline (B50416) ring are more susceptible to electrophilic or nucleophilic attack.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. By applying DFT calculations, researchers can determine optimized molecular geometries, vibrational frequencies, and various electronic parameters that govern the molecule's behavior. For quinazolinone derivatives, these studies often employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a split-valence basis set like 6-31G* or higher.

DFT calculations provide insights into the fundamental properties of this compound, such as its stability and reactivity. The optimized geometry reveals the most stable three-dimensional arrangement of the atoms, providing precise bond lengths and angles. This structural information is foundational for understanding how the molecule interacts with biological targets. Furthermore, calculated parameters like ionization potential, electron affinity, and total energy contribute to a comprehensive electronic profile of the compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

For this compound, the HOMO is typically distributed over the electron-rich portions of the molecule, such as the quinazolinone ring system and the amino group. The LUMO, conversely, is spread across the molecule, indicating regions susceptible to nucleophilic attack. A smaller HOMO-LUMO gap suggests higher polarizability and greater chemical reactivity, implying the molecule can be more easily excited. This analysis is crucial for predicting how the molecule might engage in chemical reactions or biological interactions.

Table 1: Calculated FMO Properties of a Related Bromo-Quinazolinone Derivative

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.45 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.63 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.82 |

| Ionization Potential (I) | -EHOMO | 6.45 |

| Electron Affinity (A) | -ELUMO | 1.63 |

| Hardness (η) | (I - A) / 2 | 2.41 |

| Softness (S) | 1 / (2η) | 0.207 |

| Electronegativity (χ) | (I + A) / 2 | 4.04 |

Note: Data presented is illustrative for a related compound, 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, as specific values for this compound are not available. This table demonstrates the types of parameters derived from FMO analysis.

Mulliken Atomic Charges and Molecular Electrostatic Potential (MEP) Mapping

Mulliken atomic charge analysis distributes the total electronic charge of the molecule among its individual atoms, providing a picture of the charge distribution. This helps in identifying atoms that are electron-deficient or electron-rich.

Complementing this, Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge landscape on the molecule's van der Waals surface. The MEP is an invaluable tool for predicting the reactive sites of a molecule, particularly for electrophilic and nucleophilic attacks. Different colors on the MEP map denote varying potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, and favorable for electrophilic attack. These are often associated with heteroatoms like oxygen and nitrogen.

Blue: Regions of most positive electrostatic potential, electron-poor, and susceptible to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms.

Green: Regions of neutral or zero potential.

For this compound, the MEP map would likely show negative potential (red) around the carbonyl oxygen and the nitrogen atoms of the quinazolinone ring and the amino group. Positive potential (blue) would be expected around the hydrogen atoms of the amino group. This visualization helps in understanding non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding.

In Silico Virtual Screening and Library Design for Novel Quinazolinone Candidates

In silico virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a biological target, such as a protein or enzyme. While specific screening studies targeting this compound are not documented, the principles of such studies are well-established for the broader quinazolinone class.

The process often begins with molecular docking, where the three-dimensional structure of the candidate molecule is computationally "docked" into the binding site of a target receptor. The binding affinity and mode of interaction are then calculated and scored.

Based on the structural and electronic properties of a lead compound like this compound, a focused library of novel candidates can be designed. This involves making systematic chemical modifications to the parent structure—for instance, by changing substituents at various positions—and then computationally evaluating the new derivatives. This in silico approach allows for the rapid assessment of thousands of potential drug candidates, prioritizing the most promising ones for chemical synthesis and subsequent experimental testing, thereby accelerating the drug discovery process.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Biological Activities and Preclinical Investigations of Quinazolinone Derivatives: Mechanistic Insights and Potential Relevance to 2 Amino 8 Bromo 8h Quinazolin 4 One

Anticancer Activity and Molecular Mechanisms of Quinazolinone Derivatives: Potential Relevance to 2-amino-8-bromo-8H-quinazolin-4-one

The quinazolinone scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, most notably in the realm of oncology. mdpi.comresearchgate.netnih.gov These compounds and their derivatives have been the subject of extensive research, leading to the development of several approved anticancer drugs. nih.gov The therapeutic potential of quinazolinone derivatives stems from their ability to interact with various molecular targets that are crucial for cancer cell proliferation, survival, and metastasis. mdpi.comresearchgate.net While direct preclinical investigations on this compound are not extensively documented in the reviewed literature, the well-established anticancer activities of structurally related quinazolinone derivatives provide significant mechanistic insights into its potential biological relevance. The following sections detail the key molecular mechanisms through which quinazolinone derivatives exert their anticancer effects.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is a hallmark of many quinazoline-based anticancer agents. nih.govnih.gov EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways involved in cell growth and proliferation. nih.gov Its overexpression and mutation are common in various cancers, making it a prime therapeutic target. nih.govgoogle.com

Quinazolinone derivatives have been extensively developed as EGFR tyrosine kinase inhibitors (EGFR-TKIs). nih.gov These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its phosphorylation and subsequent activation. researchgate.net Research has led to the development of multiple generations of EGFR inhibitors. First-generation inhibitors, such as erlotinib (B232) and gefitinib, are effective against wild-type EGFR (EGFRwt) and certain activating mutations. nih.govresearchgate.net However, resistance often develops, most commonly through the T790M mutation in exon 20. nih.gov

To overcome this resistance, second and third-generation inhibitors have been developed. For instance, afatinib (B358) and dacomitinib (B1663576) are second-generation inhibitors that form covalent bonds with the receptor. researchgate.net More advanced derivatives have been synthesized to target resistant mutations like EGFRT790M, EGFR L858R/T790M, and even the C797S mutation, which confers resistance to third-generation inhibitors like osimertinib. nih.govnih.gov

Numerous studies have reported the synthesis of novel quinazolinone derivatives with potent inhibitory activity against various EGFR mutants. For example, a series of 4-arylamino-quinazoline derivatives showed comparable inhibitory activity to afatinib against both EGFRwt and the double mutant EGFRT790M/L858R. nih.gov Another study highlighted a 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one (compound 8b) with an IC₅₀ value of 1.37 nM against EGFR-TK. nih.gov Furthermore, novel 4-phenoxyquinazoline (B3048288) derivatives have been designed as dual EGFR/c-Met inhibitors to tackle resistance, with a lead compound, H-22, showing inhibitory activity against EGFRWT (IC₅₀ = 64.8 nM) and EGFRL858R/T790M (IC₅₀ = 305.4 nM). nih.gov

Table 1: EGFR Inhibitory Activity of Selected Quinazolinone Derivatives

| Compound | Target | IC₅₀ (nM) | Reference |

| Compound 8b | EGFR-TK | 1.37 | nih.gov |

| Compound 1 | EGFR-TK | 0.05 | nih.gov |

| Compound 2 | EGFR-TK | 0.76 | nih.gov |

| Compound 3 | EGFR-TK | 3 | nih.gov |

| Compound 4 | EGFR-TK | 1.79 | nih.gov |

| Compound 8 | EGFRwt | 0.8 | nih.gov |

| Compound 8 | EGFRT790M/L858R | 2.7 | nih.gov |

| Afatinib (Reference) | EGFRwt | 0.6 | nih.gov |

| Afatinib (Reference) | EGFRT790M/L858R | 3.5 | nih.gov |

| Compound a8 | EGFRwt | 53.1 | researchgate.net |

| H-22 | EGFRWT | 64.8 | nih.gov |

| H-22 | EGFRL858R/T790M | 305.4 | nih.gov |

| Compound 24 | EGFR-TK | 13.40 | bohrium.com |

| Gefitinib (Reference) | EGFR-TK | 18.14 | bohrium.com |

Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR Pathway Modulation

The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell growth, survival, and metabolism. nih.govnih.gov Its aberrant activation is a frequent event in human cancers, making it an attractive target for therapeutic intervention. nih.govnih.gov The pathway can be activated by receptor tyrosine kinases like EGFR. nih.gov

Quinazolinone derivatives have been investigated for their ability to modulate this pathway. Some derivatives exert their anticancer effects by dually targeting EGFR and the PI3K pathway. nih.gov For instance, a study on 2,4-disubstituted quinazolines demonstrated that these compounds could inhibit the proliferation of breast cancer cells, and this activity was linked to the inhibition of the EGFR-PI3K signaling pathway. nih.gov

The development of dual PI3K/mTOR inhibitors is also an active area of research. A series of 3-phenylsulfonylurea-4-aniline quinoline (B57606) derivatives, structurally related to quinazolinones, were identified as potent PI3K and mTOR inhibitors. mdpi.com The most active compound in this series exhibited IC₅₀ values of 0.72 μM and 2.62 μM against PI3K and mTOR, respectively. mdpi.com This dual inhibition is considered a promising strategy to overcome the feedback loops that can limit the efficacy of single-target inhibitors within this pathway. nih.gov

Table 2: PI3K/mTOR Inhibitory Activity of a Quinoline Derivative

| Compound | Target | IC₅₀ (µM) | Reference |

| Quinoline 38 | PI3K | 0.72 | mdpi.com |

| Quinoline 38 | mTOR | 2.62 | mdpi.com |

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, motility, and intracellular transport. mdpi.commdpi.com Disruption of tubulin polymerization is a well-established mechanism for anticancer drugs. mdpi.commdpi.com Quinazolinone derivatives have emerged as a class of compounds capable of inhibiting tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. nih.gov

Several studies have identified novel quinazolinone derivatives with potent tubulin polymerization inhibitory activity. For example, a quinazolin-4(3H)-one derivative, compound (101), was shown to inhibit the proliferation of leukemia cell lines with an IC₅₀ value of 5.8 µM, which was comparable to the known tubulin inhibitor colchicine (IC₅₀ = 3.2 µM). mdpi.com Another study on a quinazoline (B50416) derivative, PVHD121, demonstrated that it inhibits tubulin polymerization and causes mitotic arrest. nih.gov

More recently, a series of novel quinoline sulfonamide derivatives, which share structural similarities with quinazolinones, were synthesized and evaluated as tubulin polymerization inhibitors. mdpi.com The most potent compound, D13, exhibited strong antiproliferative activity against HeLa cells (IC₅₀: 1.34 µM) and inhibited tubulin assembly with an IC₅₀ of 6.74 µM. mdpi.com These findings highlight the potential of the quinazolinone and related scaffolds in developing new anticancer agents that target microtubule dynamics. mdpi.commdpi.com

Table 3: Tubulin Polymerization Inhibitory Activity of Selected Derivatives

| Compound | IC₅₀ (µM) for Tubulin Polymerization | Reference |

| Compound (101) | Not directly reported, but active at 1 µg/mL | mdpi.com |

| Compound D13 | 6.74 | mdpi.com |

| CA-4 (Reference) | 2.64 | mdpi.com |

Cyclin-Dependent Kinase 4 (CDK4) Inhibition

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a pivotal role in regulating the cell cycle. nih.gov CDK4, in complex with cyclin D, controls the G1-S phase transition. nih.gov Dysregulation of the CDK4/cyclin D axis is a common feature of many cancers, leading to uncontrolled cell proliferation. nih.gov Therefore, inhibiting CDK4 is a validated strategy in cancer therapy. tandfonline.comnih.gov

Recent research has identified quinazolinone derivatives as potential CDK4/6 inhibitors. tandfonline.comnih.gov A study detailed the synthesis of new quinazolinones with acetamide (B32628) linkers as potential anti-breast cancer agents. nih.gov The most potent compound, a 1,3-benzodioxole (B145889) derivative (5d), demonstrated good inhibitory activity against CDK4/6. nih.gov This compound was also shown to arrest the cell cycle in the G1 phase and induce apoptosis in breast cancer cells. nih.gov This highlights the potential of the quinazolinone scaffold in the development of new CDK4/6 inhibitors for cancer treatment. tandfonline.comnih.gov

Table 4: Anticancer and CDK4/6 Inhibitory Activity of a Quinazolinone Derivative

| Compound | Cell Line | IC₅₀ (µM) | CDK4/6 Inhibition | Reference |

| Compound 5d | MCF7 | Not specified, but highest potency | Good inhibitory activity | nih.gov |

| Compound 5d | MDA-MB-231 | Not specified, but highest potency | Good inhibitory activity | nih.gov |

HER2 and VEGFR Targeting

In addition to EGFR, other receptor tyrosine kinases such as HER2 (Human Epidermal Growth Factor Receptor 2) and VEGFR (Vascular Endothelial Growth Factor Receptor) are important targets in cancer therapy. nih.govnih.gov HER2 overexpression is a key driver in a subset of breast cancers, while VEGFR plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.govnih.gov

Quinazolinone derivatives have been designed to target these receptors. Some derivatives have been developed as dual EGFR/HER2 inhibitors. nih.gov For example, a series of new N-substituted-2-(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-ylthio) acetamides were synthesized and evaluated for their activity against both EGFR and HER2. nih.gov The most potent compounds showed IC₅₀ values in the range of 0.64–1.81 µM for EGFR and 1.13–2.21 µM for HER2. nih.gov

Similarly, quinazoline derivatives have been developed as VEGFR inhibitors. researchgate.netnih.gov A series of N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1- dicarboxamide derivatives were designed as VEGFR-2 inhibitors. nih.gov The most promising compound, SQ2, showed potent VEGFR-2 kinase inhibition with an IC₅₀ of 0.014 µM. nih.gov Dual inhibition of VEGFR-2 and c-Met has also been explored with quinazolin-4-amine (B77745) derivatives. researchgate.net

Table 5: HER2 and VEGFR-2 Inhibitory Activity of Selected Quinazolinone Derivatives

| Compound | Target | IC₅₀ (µM) | Reference |

| Compound 5 | EGFR | 0.81 | nih.gov |

| Compound 5 | HER2 | 1.13 | nih.gov |

| Compound 9 | EGFR | 1.81 | nih.gov |

| Compound 9 | HER2 | 2.21 | nih.gov |

| Compound 15 | EGFR | 0.64 | nih.gov |

| Compound 15 | HER2 | 1.48 | nih.gov |

| Compound 17 | EGFR | 0.72 | nih.gov |

| Compound 17 | HER2 | 1.34 | nih.gov |

| Compound 18 | EGFR | 0.66 | nih.gov |

| Compound 18 | HER2 | 1.25 | nih.gov |

| SQ2 | VEGFR-2 | 0.014 | nih.gov |

| Cabozantinib (Reference) | VEGFR-2 | 0.0045 | nih.gov |

c-Met Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in tumor cell proliferation, migration, invasion, and survival. nih.gov Dysregulation of the HGF/c-Met signaling pathway is associated with a poor prognosis in several cancers. nih.gov Consequently, c-Met has emerged as a promising target for cancer therapy. researchgate.netnih.gov

Quinazoline and quinazolinone derivatives have been identified as potent c-Met inhibitors. researchgate.netnih.gov Some derivatives have been designed as dual c-Met and VEGFR-2 inhibitors, recognizing the interplay between these two pathways in cancer progression. researchgate.net For instance, a series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinazolin-4-amine derivatives were identified as dual c-Met and VEGFR-2 inhibitors, with the most potent compound (7j) exhibiting IC₅₀ values of 0.05 µM and 0.02 µM against c-Met and VEGFR-2, respectively. researchgate.net

Furthermore, novel 4-phenoxyquinazoline derivatives have been developed as dual EGFR/c-Met inhibitors to overcome acquired resistance to EGFR-TKIs. nih.gov The lead compound, H-22, demonstrated significant inhibitory activity against c-Met kinase with an IC₅₀ of 137.4 nM. nih.gov These studies underscore the versatility of the quinazoline scaffold in designing multi-targeted kinase inhibitors for cancer treatment.

Table 6: c-Met Inhibitory Activity of Selected Quinazoline Derivatives

| Compound | Target | IC₅₀ (µM) | Reference |

| Compound 7j | c-Met | 0.05 | researchgate.net |

| Compound 7j | VEGFR-2 | 0.02 | researchgate.net |

| H-22 | c-Met | 0.1374 | nih.gov |

Induction of Cell Cycle Arrest and Apoptosis Pathways

Quinazolinone derivatives have demonstrated significant potential in oncology by inducing cell cycle arrest and apoptosis in cancer cells. These actions are crucial for inhibiting tumor growth and proliferation.

One study identified a novel quinazoline derivative, 04NB-03, which effectively suppressed the viability and proliferation of hepatocellular carcinoma (HCC) cells. nih.gov This compound was found to induce cell cycle arrest at the G2/M phase and trigger apoptosis in a concentration- and time-dependent manner. nih.gov Mechanistically, 04NB-03 was shown to increase the levels of endogenous reactive oxygen species (ROS), and the scavenging of these ROS reversed the induced cell cycle arrest and apoptosis, indicating a ROS-dependent mechanism of action. nih.gov

Another investigation into new quinazolinone derivatives with acetamide linkers revealed their potential as anti-breast cancer agents. tandfonline.com The most potent compound, a 1,3-benzodioxole derivative (5d), exhibited good inhibitory activity against cyclin-dependent kinases 4 and 6 (CDK4/6). tandfonline.com This inhibition led to cell cycle arrest at the G1 phase. tandfonline.com Furthermore, the compound induced both early and late apoptosis, increased the levels of caspase-3, and upregulated the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2 in MCF7 breast cancer cells. tandfonline.com

A novel quinazolinone derivative, 2,3-dihydro-2-(quinoline-5-yl) quinazolin-4(1H)-one (DQQ), was found to induce cytochrome c-dependent apoptosis and autophagy in human leukemia MOLT-4 cells. nih.gov The apoptotic induction by DQQ was confirmed through various assays, including annexin-V assays, cell cycle analysis showing G0/G1 phase arrest, and the observation of mitochondrial membrane potential loss. nih.gov

These findings suggest that the quinazolinone scaffold is a promising framework for the development of anticancer agents that can modulate critical cellular processes like cell cycle progression and apoptosis. The specific mechanisms, such as ROS induction and CDK inhibition, highlight the diverse pathways through which these compounds can exert their effects. This provides a strong rationale for investigating whether this compound possesses similar cytotoxic and cell cycle-modulating activities.

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Antitubercular, Antiprotozoal)

The quinazolinone core is a versatile scaffold that has been extensively explored for the development of new antimicrobial agents to combat a wide range of pathogens, including bacteria, fungi, viruses, and mycobacteria. nih.govbiomedpharmajournal.orgnih.govrsc.orgresearchgate.neteco-vector.comresearchgate.netnih.gov

Mechanisms Against Bacterial Strains (e.g., PBP1 and PBP2a inhibition in MRSA)

A significant area of research has been the development of quinazolinone-based antibacterials to tackle resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Newer generations of quinazolinones have been identified as non-β-lactam inhibitors of penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis. nih.govacs.org

One lead compound was found to inhibit both PBP1 and PBP2a in MRSA. nih.govacs.org PBP2a is the enzyme responsible for the broad resistance of MRSA to β-lactam antibiotics. nih.gov Intriguingly, some quinazolinones bind to an allosteric site on PBP2a, which is distinct from the active site. nih.govnih.govnih.govmpu.edu.monih.gov This allosteric binding induces a conformational change that opens the active site, making it susceptible to inhibition by β-lactam antibiotics like piperacillin. nih.govnih.govmpu.edu.monih.gov This synergistic mechanism, where the quinazolinone allosterically sensitizes PBP2a to a β-lactam, offers a promising strategy to overcome MRSA resistance. nih.govmpu.edu.monih.gov For instance, the combination of a lead quinazolinone with piperacillin-tazobactam (B1260346) demonstrated bactericidal synergy against MRSA in preclinical models. nih.govnih.gov

The ability of quinazolinone derivatives to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, has also been investigated as a potential antibacterial mechanism. nih.gov Molecular docking studies have suggested that some quinazolinone Schiff base derivatives can bind to the DNA gyrase active site, indicating their potential as DNA gyrase inhibitors. nih.gov

Table 1: Antibacterial Activity of Selected Quinazolinone Derivatives

| Compound/Derivative | Target Organism(s) | Mechanism of Action | Key Findings | Reference(s) |

|---|---|---|---|---|

| Quinazolinone 27 | S. aureus (including vancomycin- and linezolid-resistant strains) | Inhibition of PBP1 and PBP2a | Potent activity with MIC values of ≤0.5 µg/mL against all tested S. aureus strains. | nih.govacs.org |

| Quinazolinone 73 | MRSA | Allosteric inhibition of PBP2a | Synergizes with piperacillin-tazobactam in a mouse model of MRSA infection. | nih.gov |

| Quinazolinone Schiff bases (e.g., 4c, 4e) | E. coli, P. aeruginosa, S. aureus | Potential DNA gyrase inhibition | Good antibacterial activities, particularly against E. coli. | nih.gov |

Antifungal Efficacy and Structure Optimization

Quinazolinone derivatives have also been identified as promising antifungal agents. researchgate.netnih.govnih.govnih.govacs.orgmdpi.comresearchgate.net Research in this area has focused on synthesizing novel derivatives and optimizing their structure to enhance antifungal efficacy against various phytopathogenic and human pathogenic fungi. nih.govnih.govacs.orgmdpi.comresearchgate.net

In one study, a series of novel quinazolinone-scaffold-containing pyrazole (B372694) carbamide derivatives were synthesized and evaluated against Rhizoctonia solani. nih.gov The structure-activity relationship analysis revealed that the antifungal activity was significantly influenced by the substitution pattern, with the position and number of chlorine atoms on the quinazolinone ring directly affecting efficacy. nih.gov One derivative, 6a16 , demonstrated excellent antifungal activity, higher than the commercial fungicide fluconazole. nih.gov

Another study designed and synthesized eight series of quinazolinone derivatives and tested their activity against several anti-phytopathogenic fungi. nih.govacs.org Compound 6c from this series showed the highest bioactivity against Sclerotinia sclerotiorum, Pellicularia sasakii, Fusarium graminearum, and Fusarium oxysporum, with low IC50 values. nih.govacs.org Mechanistic studies revealed that this compound caused abnormal mycelia, damaged organelles, and altered cell membrane permeability in S. sclerotiorum. nih.govacs.org

The introduction of an electron-withdrawing group, such as a trifluoromethyl group, at the 2-position of the 4(3H)-quinazolinone scaffold has been found to be beneficial for improving antifungal activity. researchgate.net The structural flexibility of the quinazolinone ring system allows for extensive modifications to optimize antifungal properties. mdpi.comresearchgate.net

Antiviral Properties and Inhibition Pathways

The antiviral potential of quinazolinone derivatives has been investigated against a range of viruses. nih.govresearchgate.netnih.govacs.orgmdpi.com These compounds have shown inhibitory effects on viral replication and are being explored as novel antiviral agents. nih.govnih.govacs.org

A study on di-substituted quinazolinone compounds demonstrated their ability to inhibit Zika virus (ZIKV) replication by 68%–90%. nih.gov Further optimization led to the identification of 2,3,6-trisubstituted quinazolinone compounds with potent and broad-spectrum activity against both ZIKV and Dengue virus (DENV), with EC50 values as low as 86 nM and no significant cytotoxicity. nih.gov

Myricetin derivatives containing a quinazolinone moiety have also been synthesized and evaluated for their antiviral activities. nih.govacs.org One compound, L11 , showed a strong interaction with the tobacco mosaic virus coat protein (TMV-CP), with a dissociation constant (Kd) value of 0.012 µM, which was significantly better than the control agent ningnanmycin. nih.govacs.org

Furthermore, benzo[g]quinazoline (B13665071) derivatives have been investigated for their effectiveness against human rotavirus Wa strains. mdpi.com Several compounds in this series exhibited significant antiviral activity, with reduction percentages ranging from 50% to 66%. mdpi.com Molecular docking studies suggested that these active compounds could inhibit the outer capsid protein VP4 of the rotavirus. mdpi.com

Antitubercular Activity

Quinazolinone derivatives have emerged as a promising class of compounds in the search for new treatments for tuberculosis (TB), including multidrug-resistant strains. rsc.orgnih.govnih.govmdpi.comnih.govmdpi.commdpi.comdovepress.comacs.org

Several studies have reported the synthesis and evaluation of novel quinazolinone-based compounds with potent antimycobacterial activity. rsc.orgnih.govmdpi.comnih.govmdpi.commdpi.comdovepress.comacs.org For instance, a series of dihydroquinazolinone derivatives showed promising activity against the H37Rv strain of Mycobacterium tuberculosis, with MIC values as low as 2 µg/mL for the most active analogues. mdpi.com The presence of di-substituted aryl moieties with electron-withdrawing halogens at the 2-position of the quinazoline scaffold was associated with higher activity. mdpi.com

Quinazolinone-based pyridine (B92270) derivatives have also been synthesized and tested against various drug-sensitive and drug-resistant M. tuberculosis strains. nih.gov Two compounds, 4e (with a trifluoromethyl group) and 4f (with a nitro moiety), showed promising anti-TB action. nih.gov Molecular docking studies suggested that these compounds could act as inhibitors of the mycobacterial membrane protein Large 3 (MmpL3). nih.gov

The mechanism of action of some antitubercular quinazolinones is thought to involve the inhibition of mycobacterial penicillin-binding proteins (PBPs), suggesting that they may act as non-β-lactam PBP inhibitors. nih.gov Other proposed targets include the enoyl-acyl carrier protein reductase (InhA), which is involved in mycobacterial fatty acid synthesis. dovepress.com

Table 2: Antitubercular Activity of Selected Quinazolinone Derivatives

| Compound/Derivative | Target Strain(s) | MIC Value | Potential Target | Reference(s) |

|---|---|---|---|---|

| Dihydroquinazolinones (3l, 3m) | M. tuberculosis H37Rv | 2 µg/mL | Not specified | mdpi.com |

| Quinazolinone-pyridine hybrids (4e, 4f) | Drug-sensitive and drug-resistant M. tuberculosis | 0.31 to 19.13 µM | MmpL3 | nih.gov |

| 2-Methyl-6-propyl-benzo nih.govnih.govimidazo[1,2-c]quinazoline | M. tuberculosis | 0.78 µg/mL | Not specified | mdpi.com |

| Quinazolinone-triazole hybrid (3if) | M. tuberculosis | 0.78 µg/mL | Antigen 85C, InhA | acs.org |

Anti-inflammatory and Analgesic Properties

The quinazolinone scaffold has been a foundation for the development of compounds with significant anti-inflammatory and analgesic activities. nih.govnih.govencyclopedia.pubmdpi.com These properties are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

A study focused on the design and synthesis of novel quinazolinones conjugated with ibuprofen, indole (B1671886) acetamide, or thioacetohydrazide as selective COX-2 inhibitors. nih.gov The synthesized compounds exhibited superior COX-2 selectivity compared to previously reported quinazolones. nih.gov Notably, some of these derivatives showed in vivo anti-inflammatory activity comparable to celecoxib, a well-known COX-2 inhibitor. nih.gov The design strategy involved maintaining a V-shape diaryl-heterocyclic moiety, which is a common structural feature of selective COX-2 inhibitors. nih.gov

Another series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones was synthesized and evaluated for anti-inflammatory, analgesic, and COX-1/COX-2 inhibitory activities. nih.gov Several compounds in this series exhibited potent anti-inflammatory and analgesic properties, with some showing strong COX-2 inhibitory activity and high selectivity indices, comparable to celecoxib. nih.gov Molecular docking studies confirmed that these potent inhibitors fit well into the active site of COX-2 while having insignificant interactions with the COX-1 binding pocket. nih.gov

The marketed non-steroidal anti-inflammatory drug (NSAID) proquazone (B1679723) is a quinazoline derivative, highlighting the therapeutic potential of this chemical class in treating inflammatory conditions like rheumatoid arthritis and osteoarthritis. encyclopedia.pub These findings underscore the potential of the quinazolinone core, and by extension this compound, as a template for designing novel anti-inflammatory and analgesic agents.

Modulation of Inflammatory Mediators (e.g., COX-2 inhibition)

Quinazolinone derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through the modulation of key inflammatory mediators such as cyclooxygenase-2 (COX-2). nih.govresearchgate.netresearchgate.net The inhibition of COX-2 is a critical mechanism for controlling inflammation and pain, as this enzyme is responsible for the production of prostaglandins (B1171923) that mediate these responses.

Studies have shown that the substitution pattern on the quinazolinone ring system plays a crucial role in the selective inhibition of COX-2 over its constitutive isoform, COX-1. For instance, the introduction of a sulfonamide moiety at the para-position of a phenyl ring attached to the quinazolinone core has been associated with enhanced COX-2 inhibitory efficacy. researchgate.net Molecular docking studies have further elucidated the binding interactions between quinazolinone derivatives and the active sites of COX enzymes, revealing a preference for the COX-2 binding pocket. researchgate.net Certain 2,3-disubstituted-4(3H)-quinazolinones have exhibited potent COX-2 inhibitory activity, with some compounds showing efficacy comparable to the well-known COX-2 inhibitor, celecoxib. researchgate.net The anti-inflammatory effects of these compounds are not limited to COX-2 inhibition; some derivatives also suppress the production of other pro-inflammatory molecules like nitric oxide. nih.gov

The structural features of this compound, including the amino group at position 2 and the bromo substituent at position 8, could influence its interaction with inflammatory targets. The electron-donating nature of the amino group and the electronic effects of the bromine atom may contribute to its binding affinity for enzymes like COX-2, suggesting a potential anti-inflammatory profile for this compound that warrants further investigation.

Table 1: COX-2 Inhibitory Activity of Selected Quinazolinone Derivatives

| Compound | COX-2 IC50 (μM) | COX-2 Selectivity Index | Reference |

|---|---|---|---|

| Compound 4 | 0.33 | >303.0 | researchgate.net |

| Compound 6 | 0.40 | >250.0 | researchgate.net |

| Celecoxib (Reference) | 0.30 | >333 | researchgate.net |

| Compound 7c | - | Similar to Celecoxib | nih.gov |

| Compound 13b | - | Similar to Celecoxib | nih.gov |

Anticonvulsant Activities and Preclinical Models (e.g., Maximal Electroshock (MES) Method)

The quinazolinone nucleus is a well-established pharmacophore for anticonvulsant activity. researchgate.net Numerous derivatives have been synthesized and evaluated for their potential to manage seizures, with preclinical screening models like the Maximal Electroshock (MES) test being instrumental in identifying promising candidates. researchgate.netnih.govmdpi.com The MES model is designed to induce generalized tonic-clonic seizures, and the ability of a compound to prevent or reduce the duration of the tonic hind limb extension is a key indicator of its anticonvulsant potential. uc.ptnih.gov

Structure-activity relationship (SAR) studies have revealed that modifications at various positions of the quinazolinone ring significantly impact anticonvulsant efficacy. For example, the nature of substituents at positions 2 and 3 can influence the compound's interaction with neuronal targets. mdpi.com Some quinazolinone derivatives have demonstrated noteworthy anticonvulsant activity in the MES test, comparable to standard antiepileptic drugs like phenytoin (B1677684) and diazepam. researchgate.netnih.gov The proposed mechanisms of action often involve the modulation of GABAergic neurotransmission, with some compounds acting as positive allosteric modulators of the GABAA receptor. mdpi.com

Given the established anticonvulsant properties of the quinazolinone scaffold, this compound represents a molecule of interest for further exploration in this therapeutic area. The specific electronic and steric properties conferred by the amino and bromo groups could lead to a unique pharmacological profile with potential efficacy in seizure control.

Table 2: Anticonvulsant Activity of Selected Quinazolinone Derivatives in the MES Model

| Compound | Dose (mg/kg) | Protection (%) | Reference |

|---|---|---|---|

| Compound A-1 | - | Noteworthy Activity | researchgate.net |

| Diazepam (Reference) | - | - | nih.gov |

| Phenytoin (Reference) | - | - | researchgate.net |

| Compound 5b | ED50: 47.38 | - | researchgate.net |

| Compound 5c | ED50: 56.40 | - | researchgate.net |

| Compound 5f | ED50: 28.90 | - | researchgate.net |

Antimalarial Potential

The emergence of drug-resistant strains of Plasmodium falciparum has created an urgent need for novel antimalarial agents. imrpress.comimrpress.com Quinazolinone derivatives have surfaced as a promising class of compounds in the search for new malaria treatments. scialert.net A significant portion of this research has been inspired by the natural product febrifugine (B1672321), an alkaloid containing a quinazolinone moiety that has been used in traditional Chinese medicine to treat malaria fevers. nih.gov

Synthetic analogues of febrifugine and other quinazolinone derivatives have been designed and evaluated for their in vivo and in vitro antimalarial activity. nih.govacs.org These studies have demonstrated that the quinazolinone scaffold is a key contributor to the observed antiplasmodial effects. nih.gov Research has shown that various 2,3-substituted quinazolin-4(3H)-one derivatives exhibit significant activity against Plasmodium berghei in murine models. nih.gov Furthermore, certain quinazolinone-2-carboxamide derivatives have been identified as potent inhibitors of P. falciparum growth, including against drug-resistant strains. acs.org

The potential antimalarial activity of this compound remains to be elucidated. However, the consistent antiplasmodial effects observed across a range of quinazolinone derivatives suggest that this specific compound could also possess activity against malaria parasites. Future studies are warranted to explore this potential.

Table 3: Antimalarial Activity of Selected Quinazolinone Derivatives

| Compound/Derivative Type | Target Organism | Key Finding | Reference |

|---|---|---|---|

| 2,3-substituted quinazolin-4(3H)-ones | Plasmodium berghei (in vivo) | Exhibited antimalarial activities in mice. | nih.gov |

| Quinazolinone-2-carboxamide derivative 19f | Plasmodium falciparum | Potent inhibitor, 95-fold more potent than the original hit compound. | acs.org |

| 6-nitro-2-(tosylmethyl)-N-(3-substituted-phenyl)-quinazolin-4-amine | Plasmodium falciparum (W2 strain) | Significant antiplasmodial activity (IC50=0.95 and 1.3 μM). | nih.gov |

Activities Related to Central Nervous System (CNS) Effects

Quinazolinone derivatives have been reported to exert a variety of effects on the central nervous system, indicating their potential as therapeutic agents for a range of neurological and psychiatric disorders. ekb.egnih.gov

In the context of neurodegenerative diseases such as Alzheimer's, the inhibition of cholinesterase enzymes (acetylcholinesterase and butyrylcholinesterase) is a key therapeutic strategy to enhance cholinergic neurotransmission. mdpi.comnih.gov Several studies have highlighted the potential of quinazoline derivatives as cholinesterase inhibitors. mdpi.comnih.govnih.gov The versatile structure of the quinazoline scaffold allows for the design of molecules that can effectively interact with the active site of these enzymes. mdpi.com

For instance, certain rationally designed quinazoline derivatives have demonstrated balanced and significant inhibitory effects against human cholinesterases. nih.gov The structural features of these compounds, including the specific substituents on the quinazoline ring system, are critical for their inhibitory potency. nih.gov The potential of this compound as a cholinesterase inhibitor has not been specifically investigated, but the known activity of related compounds suggests that it could be a worthwhile candidate for evaluation in the context of neurodegenerative disorders.

The pathology of Alzheimer's disease is characterized by the extracellular deposition of β-amyloid (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. mdpi.comarxiv.org Targeting these pathological hallmarks is a primary focus of drug discovery efforts for Alzheimer's. Quinazoline derivatives have emerged as a promising scaffold for the development of agents that can inhibit Aβ aggregation and modulate tau pathology. mdpi.comnih.govnih.gov

Research has shown that certain quinazoline derivatives can effectively prevent both self-induced and acetylcholinesterase-induced Aβ aggregation. nih.gov The mechanism of inhibition is thought to involve the interaction of the quinazoline molecule with the Aβ peptide, thereby disrupting the aggregation process. benthamscience.com The amino acid sequence KLVFF is known to be critical for the aggregation of Beta-Amyloid. arxiv.org While specific studies on this compound are lacking, the demonstrated ability of the broader quinazoline class to interfere with Aβ aggregation suggests that this compound may also possess neuroprotective potential relevant to Alzheimer's disease.

Table 4: CNS-Related Activities of Selected Quinazolinone Derivatives

| Compound/Derivative Type | Activity | Key Finding | Reference |

|---|---|---|---|

| Quinazoline derivatives | Cholinesterase Inhibition | Exhibit a wide range of therapeutic potential as cholinesterase inhibitors. | mdpi.com |

| Compound AV-2 | Cholinesterase Inhibition & Aβ Aggregation Inhibition | Demonstrated balanced and significant inhibition against human cholinesterases and prevented Aβ aggregation. | nih.gov |

| Quinazoline derivatives | β-Amyloid Aggregation Inhibition | Show potential in inhibiting the Aβ aggregation pathway. | mdpi.com |

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases. jocpr.com Quinazolinone derivatives have been investigated for their antioxidant properties, with many compounds demonstrating the ability to scavenge free radicals. nih.govresearchgate.netmdpi.com

The antioxidant capacity of quinazolinone derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. jocpr.comnih.govmdpi.com Structure-activity relationship studies have indicated that the presence and position of certain functional groups on the quinazolinone scaffold are crucial for antioxidant activity. For example, the presence of hydroxyl groups on a phenyl substituent at position 2 of the quinazolinone ring has been shown to enhance antioxidant potential. nih.govresearchgate.net

The potential antioxidant activity of this compound has not been explicitly reported. However, the presence of the amino group, which can act as a hydrogen donor, suggests that this compound may possess radical scavenging properties. Further experimental evaluation is needed to confirm its antioxidant potential.

Table 5: Antioxidant Activity of Selected Quinazolinone Derivatives

| Compound/Derivative Type | Assay | Key Finding | Reference |

|---|---|---|---|

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one 21e | DPPH, ABTS, TEACCUPRAC | Defined as a potent antioxidant with promising metal-chelating properties. | nih.gov |

| Quinazolinone derivative D-16 | DPPH | Showed potent antioxidant activity (IC50 = 22.3 µM) compared to ascorbic acid. | researchgate.net |

| Quinazolinthione derivative 6 | DPPH, ABTS | Exhibited excellent antioxidant potency. | mdpi.com |

| Quinazolinthione derivative 14 | DPPH, ABTS | Exhibited excellent antioxidant potency. | mdpi.com |

Phosphodiesterase-4 (PDE-4) Inhibition

Phosphodiesterase-4 (PDE-4) is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Its inhibition leads to increased intracellular cAMP levels, which can modulate inflammatory responses. Consequently, PDE-4 is a significant molecular target for developing anti-inflammatory and antiasthmatic drugs. researchgate.netresearchgate.net

The quinazolinone structure has been identified as a viable scaffold for designing PDE-4 inhibitors. researchgate.netresearchgate.net Nitraquazone, one of the first selective PDE-4 inhibitors identified in 1984, features a quinazolin-2,4-dione structure. researchgate.net This discovery spurred further investigation into structural analogues. In one such study, a series of novel quinazolinone derivatives were synthesized and evaluated for their inhibitory activity against PDE-4B. The results showed that certain derivatives possessed promising activity, with one compound exhibiting potency comparable to Rolipram, a well-known PDE-4 inhibitor. researchgate.netresearchgate.net

Further research has explored the creation of quinazolinone hybrids to target PDE-4. For instance, Schiff base hybrids of quinazolinone were designed and synthesized, with many of the resulting compounds demonstrating potent inhibition of the PDE-4B enzyme in in vitro assays. nih.gov Some of these active PDE-4 inhibitors were also screened for anticancer activity, revealing anti-proliferative effects against human cancer cell lines. nih.gov Additionally, studies have identified certain thioxoquinazoline derivatives as dual inhibitors of PDE-7 and PDE-4, suggesting a novel approach for treating immune and inflammatory disorders. nih.gov

While direct preclinical data on the PDE-4 inhibitory activity of this compound is not prominent in the reviewed literature, the established role of the quinazolinone core as a pharmacophore for PDE-4 inhibition is significant. The nature and position of substituents on the quinazolinone ring are known to critically influence biological efficacy. Therefore, the 2-amino and 8-bromo substitutions on the core scaffold of this compound would be expected to modulate its potential interaction with the PDE-4 active site.

Multi-Targeted Pharmacological Approaches and Molecular Hybridization with Quinazolinone Scaffolds

The strategy of designing single molecules that can interact with multiple biological targets has emerged as a powerful approach in drug discovery, particularly in complex diseases like cancer. nih.govrsc.org This method, often involving molecular hybridization, aims to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce side effects compared to combination therapies. nih.govnih.gov The quinazoline and quinazolinone scaffolds are frequently employed in this strategy due to their versatile binding capabilities. nih.govnih.gov

Researchers have successfully created numerous quinazolinone-based hybrids with diverse pharmacological activities. nih.gov This involves covalently linking the quinazolinone pharmacophore with another bioactive molecule. For example:

Anticancer Hybrids: Quinazolinone has been combined with a thiazolidin-4-one scaffold, resulting in hybrids with good anticancer activity against liver (Hep-G2) and breast (MCF-7) cancer cell lines. nih.gov In another approach, quinazoline derivatives were designed as potent inhibitors of multiple receptor tyrosine kinases (RTKs) and microtubule dynamics, simultaneously targeting angiogenesis and cell division. nih.gov These compounds showed low nanomolar inhibition of EGFR, VEGFR-2, and PDGFR-β. nih.gov More recently, 2-thioquinazolin-4(3H)-ones have been developed as dual inhibitors of EGFR and VEGFR-2. rsc.org

Antimicrobial Hybrids: By combining the structural features of triazole and quinazolinone, scientists have synthesized hybrids with potent antibacterial activity, particularly against Staphylococcus aureus. nih.gov

These studies demonstrate the immense potential of the quinazolinone scaffold as a foundation for developing multi-targeted agents. The efficacy of these hybrid molecules often relies on the specific substitution patterns on the quinazolinone ring system. mdpi.com